Cas no 121432-11-9 (5-cyclopropyl-1,3-oxazole)
5-cyclopropyl-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-cyclopropyl-1,3-oxazole
- Oxazole, 5-cyclopropyl-
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- MDL: MFCD28666528
- Inchi: 1S/C6H7NO/c1-2-5(1)6-3-7-4-8-6/h3-5H,1-2H2
- InChI Key: MDZXBEAWTHINOE-UHFFFAOYSA-N
- SMILES: O1C=NC=C1C1CC1
Computed Properties
- Exact Mass: 109.052763847g/mol
- Monoisotopic Mass: 109.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 90.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26
5-cyclopropyl-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00875777-1g |
5-Cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 1g |
¥5145.0 | 2024-04-18 | |
| Enamine | EN300-305455-0.05g |
5-cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 0.05g |
$245.0 | 2023-09-05 | |
| Enamine | EN300-305455-0.1g |
5-cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 0.1g |
$366.0 | 2023-09-05 | |
| Enamine | EN300-305455-0.25g |
5-cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 0.25g |
$524.0 | 2023-09-05 | |
| Enamine | EN300-305455-0.5g |
5-cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 0.5g |
$824.0 | 2023-09-05 | |
| Enamine | EN300-305455-1.0g |
5-cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 1g |
$1057.0 | 2023-06-03 | |
| Enamine | EN300-305455-2.5g |
5-cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 2.5g |
$2071.0 | 2023-09-05 | |
| Enamine | EN300-305455-5.0g |
5-cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 5g |
$3065.0 | 2023-06-03 | |
| Enamine | EN300-305455-10.0g |
5-cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 10g |
$4545.0 | 2023-06-03 | |
| Ambeed | A863782-1g |
5-Cyclopropyl-1,3-oxazole |
121432-11-9 | 95% | 1g |
$749.0 | 2024-04-25 |
5-cyclopropyl-1,3-oxazole Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-cyclopropyl-1,3-oxazole
Recent Advances in the Study of 5-cyclopropyl-1,3-oxazole (CAS: 121432-11-9) in Chemical Biology and Pharmaceutical Research
The compound 5-cyclopropyl-1,3-oxazole (CAS: 121432-11-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a cyclopropyl substituent on the oxazole ring, exhibits remarkable stability and reactivity, making it an attractive scaffold for drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of antimicrobial and anticancer agents.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 5-cyclopropyl-1,3-oxazole serves as a versatile building block for the synthesis of novel kinase inhibitors. The researchers utilized this compound to develop a series of derivatives targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. The results indicated that several derivatives exhibited potent inhibitory activity against cancer cell lines, with IC50 values in the nanomolar range. Furthermore, the cyclopropyl group was found to enhance the metabolic stability of the compounds, a critical factor in drug development.
In another groundbreaking study, researchers investigated the antimicrobial properties of 5-cyclopropyl-1,3-oxazole derivatives. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), highlighted the compound's ability to disrupt bacterial cell wall synthesis, particularly in Gram-positive pathogens. The lead compound from this series showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL. These findings underscore the potential of 5-cyclopropyl-1,3-oxazole as a scaffold for developing new antibiotics to combat drug-resistant infections.
Beyond its therapeutic potential, 5-cyclopropyl-1,3-oxazole has also been explored in chemical biology as a tool for studying protein-protein interactions. A recent publication in Angewandte Chemie (2023) described the use of this compound as a photoaffinity probe to map binding sites on target proteins. The cyclopropyl group was instrumental in stabilizing the probe-protein complex, enabling precise identification of interaction sites. This application opens new avenues for understanding molecular mechanisms and designing targeted therapies.
In conclusion, the recent research on 5-cyclopropyl-1,3-oxazole (CAS: 121432-11-9) highlights its multifaceted role in drug discovery and chemical biology. Its structural versatility, combined with its biological activity, positions it as a valuable scaffold for developing novel therapeutics. Future studies are expected to further explore its potential in addressing unmet medical needs, particularly in oncology and infectious diseases.
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